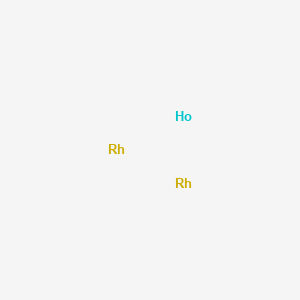![molecular formula C16H14O4 B14734481 1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol CAS No. 6539-41-9](/img/structure/B14734481.png)
1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxolane ring fused to a phenanthrene moiety, with hydroxyl groups at the 5’ and 8’ positions. The spirocyclic structure imparts significant rigidity and stability, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone. The phenanthrene moiety can be introduced via Friedel-Crafts alkylation or acylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: Depending on the reaction conditions and reagents used, the major products can include oxidized derivatives, reduced forms, or substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or optical properties.
Mecanismo De Acción
The mechanism by which 1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the rigid spirocyclic structure can enhance binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.
Comparación Con Compuestos Similares
1’H-Spiro[1,3-dioxolane-2,2’-phenanthrene]-5’,8’-diol can be compared with other spirocyclic compounds such as:
Spiro[1,3-dioxolane-2,2’-naphthalene] derivatives: These compounds share a similar dioxolane ring but are fused to a naphthalene moiety instead of phenanthrene.
Spiro[1,3-dioxolane-2,2’-indoline] derivatives: These compounds feature an indoline moiety and are often studied for their antioxidant properties.
Spiro-azetidin-2-one derivatives: Known for their biological activity, these compounds have a spirocyclic β-lactam ring and are used in medicinal chemistry.
Propiedades
Número CAS |
6539-41-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,7'-8H-phenanthrene]-1',4'-diol |
InChI |
InChI=1S/C16H14O4/c17-13-3-4-14(18)15-11-5-6-16(19-7-8-20-16)9-10(11)1-2-12(13)15/h1-6,17-18H,7-9H2 |
Clave InChI |
SQQJEYLWUMMOHY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3=C(C=C2)C4=C(C=CC(=C4C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


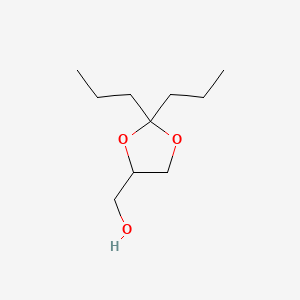
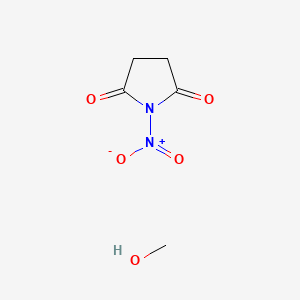


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
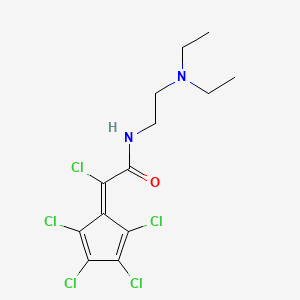
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
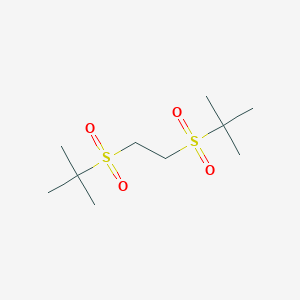
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)


